6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the compound’s stability .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar N-alkylation techniques. The process may include purification steps such as recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of tetrahydroisoquinoline, which can be further utilized in different chemical syntheses.
Scientific Research Applications
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions . The compound’s effects are mediated through its ability to modulate enzyme activities and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride: Similar in structure but with slight variations in the chemical formula.
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a simpler structure.
Uniqueness
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJBLSRAXGBGRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)Br)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745150 |
Source
|
Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203684-61-0 |
Source
|
Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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